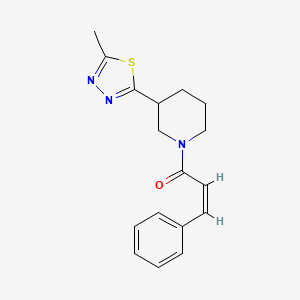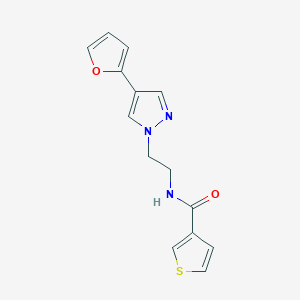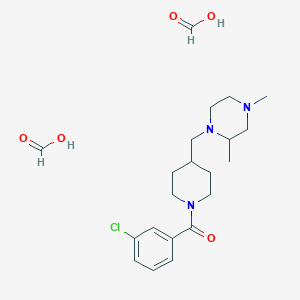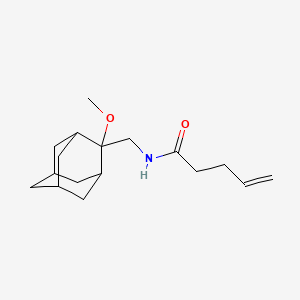![molecular formula C13H21N3O4S2 B2634439 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea CAS No. 2415490-04-7](/img/structure/B2634439.png)
1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea, commonly known as MMPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MMPI is a potent inhibitor of a specific class of enzymes known as matrix metalloproteinases (MMPs), which are involved in a range of physiological and pathological processes, including tissue remodeling, angiogenesis, and metastasis.
作用機序
MMPI exerts its effects by inhibiting the activity of 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea, which are zinc-dependent endopeptidases involved in the degradation of extracellular matrix proteins. 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea are involved in a range of physiological and pathological processes, including tissue remodeling, angiogenesis, and metastasis. By inhibiting the activity of 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea, MMPI can prevent the degradation of extracellular matrix proteins, thereby reducing tumor growth and metastasis.
Biochemical and Physiological Effects:
MMPI has been shown to have a range of biochemical and physiological effects, particularly in the context of cancer. In animal models of cancer, MMPI has been shown to reduce tumor growth and metastasis, as well as inhibit angiogenesis and induce apoptosis. In addition, MMPI has also been shown to reduce inflammation and oxidative stress, which are associated with many pathological conditions.
実験室実験の利点と制限
MMPI has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has a high degree of selectivity for 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea. In addition, MMPI has been extensively studied in animal models of cancer, and its effects have been well characterized. However, there are also some limitations to the use of MMPI in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, the high cost of synthesis and purification may also limit its use in some experiments.
将来の方向性
There are several future directions for the study of MMPI. One area of research is the development of more potent and selective MMP inhibitors, which may have greater therapeutic potential. Another area of research is the investigation of the potential applications of MMPI in other pathological conditions, such as osteoarthritis, atherosclerosis, and inflammatory bowel disease. Finally, the development of new delivery systems for MMPI may also enhance its effectiveness in vivo.
合成法
The synthesis of MMPI involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 1-methanesulfonyl-4-methoxypiperidine, which is then reacted with thiophen-2-yl isocyanate to form the desired product, MMPI. The overall yield of the synthesis process is around 30%, and the purity of the final product is typically greater than 95%.
科学的研究の応用
MMPI has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea are overexpressed in many types of cancer, and their activity is associated with tumor growth, invasion, and metastasis. MMPI has been shown to inhibit the activity of 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea, thereby reducing tumor growth and metastasis in animal models of cancer. In addition, MMPI has also been studied for its potential applications in other pathological conditions, such as osteoarthritis, atherosclerosis, and inflammatory bowel disease.
特性
IUPAC Name |
1-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S2/c1-20-13(5-7-16(8-6-13)22(2,18)19)10-14-12(17)15-11-4-3-9-21-11/h3-4,9H,5-8,10H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBQJWGBNPCDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


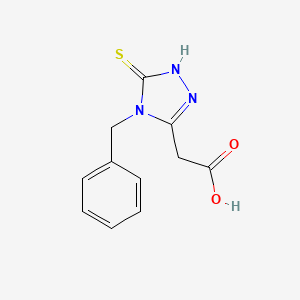

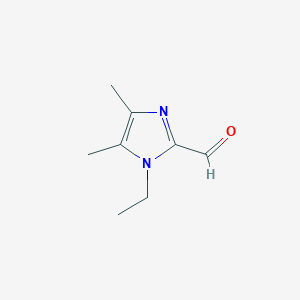
![5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2634365.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2634366.png)
![Methyl 2-chloro-5-{[1-(methoxycarbonyl)cyclohexyl]sulfamoyl}pyridine-3-carboxylate](/img/structure/B2634369.png)
